
(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside: is a compound with significant potential in the biomedical field. It is a glycoside derivative of rhamnopyranose, a type of sugar molecule. This compound has shown promising pharmacological activities, particularly in the treatment of cancer and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rhamnopyranose are protected using benzyl groups to prevent unwanted reactions.
Introduction of Allyl Group: An allyl group is introduced at the 3-O position using allyl bromide in the presence of a base.
Chloroacetylation: The 2-O position is chloroacetylated using chloroacetyl chloride in the presence of a base.
Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloroacetyl group can yield a hydroxyl group.
Applications De Recherche Scientifique
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of glycosylation and carbohydrate metabolism.
Medicine: It has shown potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in glycosylation and carbohydrate metabolism.
Pathways: It modulates signaling pathways related to inflammation and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Allyl 2-O-chloroacetyl-3-O-benzyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-acetyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-benzoyl-a-L-rhamnopyranoside
Uniqueness
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C18H23ClO6 |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate |
InChI |
InChI=1S/C18H23ClO6/c1-3-9-22-18-17(25-14(20)10-19)16(15(21)12(2)24-18)23-11-13-7-5-4-6-8-13/h3-8,12,15-18,21H,1,9-11H2,2H3 |
Clé InChI |
WDNLGWSGAATPDS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


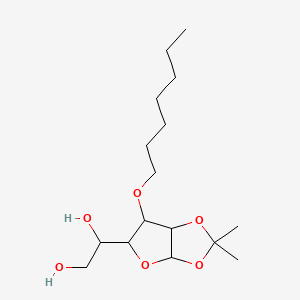
![2,6-diphenyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12277352.png)
![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)
![Ethyl imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12277363.png)
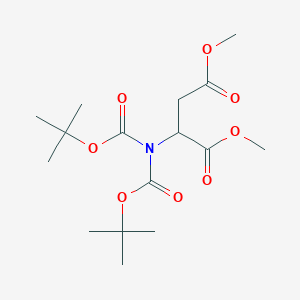
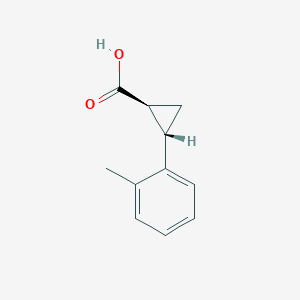
![5-[(cyclobutylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277388.png)

![2-[(4-Bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12277393.png)
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
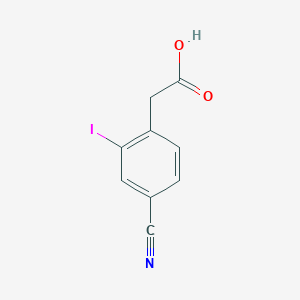
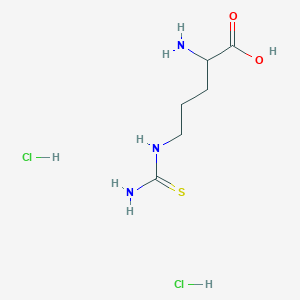
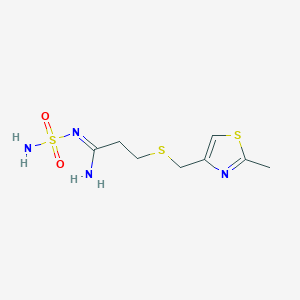
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)
